Ac4ManNAz

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

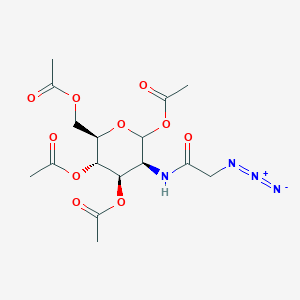

Ac4ManNAz, also known as tetraacetylated N-Azidoacetyl-mannosamine, is a non-radioactive alternative for glycoconjugate visualization . It is cell-permeable, intracellularly processed, and incorporated instead of its natural monosaccharide counterpart N-Acetylmannosamine (ManNAc) . The acetyl groups increase solubility in many solvents and make handling of this reagent easier .

Synthesis Analysis

Ac4ManNAz has been used for metabolic labeling to study the cellular trafficking of labeled proteins . It is used in glycoconjugate synthesis monitoring .Molecular Structure Analysis

Ac4ManNAz is an azide-functionalized monosaccharide . It can be taken up by cells and is used to label sialic-acid-containing glycans with a bioorthogonal handle .Chemical Reactions Analysis

Ac4ManNAz contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

The specific chemical component identities and/or the exact component percentages of Ac4ManNAz may be withheld as trade secrets . All pertinent hazard information has been provided in the Safety Data Sheet .Aplicaciones Científicas De Investigación

Cell Labeling and Tracking : Ac4ManNAz is effective in metabolic labeling techniques, crucial for cell labeling, tracking, and proteomic analysis. Optimal concentrations (around 10 μM) minimize impact on cellular functions like energy generation, infiltration ability, and channel activity while maintaining sufficient labeling efficiency for in vivo use (Han et al., 2017).

Glycosylation Studies : The compound aids in studying glycan protein turnover in living cells using Fourier-transform infrared (FTIR) spectroscopy. This method is advantageous for its simplicity, quantitative capabilities, and real-time monitoring of glycan metabolism in cells (Phelan et al., 2020).

Metabolic Oligosaccharide Engineering : Ac4ManNAz plays a role in metabolic oligosaccharide engineering (MOE), which involves modifying cell surface sugars. It's particularly effective for incorporating azide groups onto cell surfaces, which can be further modified using click chemistry. Studies have shown that Ac4ManNAz is used by cells with greater efficiency and less cytotoxicity compared to other compounds (Almaraz et al., 2012).

Chemical Tagging of Glycoproteins and Gangliosides : It has been demonstrated that Ac4ManNAz can lead to the formation of azidosialic acid-containing glycoproteins and gangliosides, enabling their chemical tagging and study in vivo (Bussink et al., 2007).

Cancer Therapy Applications : Ac4ManNAz is utilized in chemo-photothermal synergistic therapy for breast cancer. It enables the specific co-delivery of chemotherapeutic agents to cancer cells, enhancing the therapeutic effect while reducing side effects (Qiao et al., 2020).

Direcciones Futuras

Ac4ManNAz has been used for metabolic labeling to study the cellular trafficking of labeled proteins . It has been found that Ac4ManNAz regulated a wide range of cellular functions and signaling pathways . Future research may focus on optimizing the concentration of Ac4ManNAz for in vivo cell labeling and tracking .

Propiedades

IUPAC Name |

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMISDAXLUIXKM-LIADDWGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac4ManNAz | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)

![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)